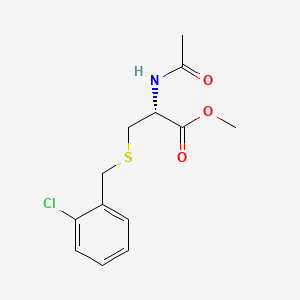
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, along with a 2-chlorophenylmethyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester typically involves the following steps:
Acetylation: L-cysteine is first acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution: The acetylated L-cysteine is then reacted with 2-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate to introduce the 2-chlorophenylmethyl group.
Esterification: Finally, the product is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The 2-chlorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, modulating their activity and function.
Pathways: It can influence oxidative stress pathways, potentially acting as an antioxidant. It may also affect signaling pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
N-acetyl-S-(2-hydroxyethyl)-L-cysteine: A related compound with a hydroxyethyl group instead of a 2-chlorophenylmethyl group.
N-acetyl-S-(carboxymethyl)-L-cysteine: Another derivative with a carboxymethyl group.
Uniqueness
L-Cysteine, N-acetyl-S-((2-chlorophenyl)methyl)-, methyl ester is unique due to the presence of the 2-chlorophenylmethyl group, which imparts distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological targets and pathways, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
82273-17-4 |
|---|---|
分子式 |
C13H16ClNO3S |
分子量 |
301.79 g/mol |
IUPAC 名称 |
methyl (2R)-2-acetamido-3-[(2-chlorophenyl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(16)15-12(13(17)18-2)8-19-7-10-5-3-4-6-11(10)14/h3-6,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
WDAUKLYYCUWDEP-LBPRGKRZSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1Cl)C(=O)OC |
规范 SMILES |
CC(=O)NC(CSCC1=CC=CC=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
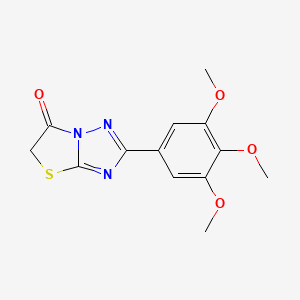
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
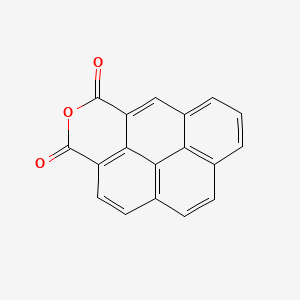
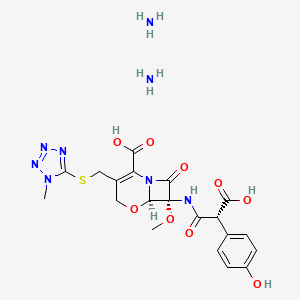
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)


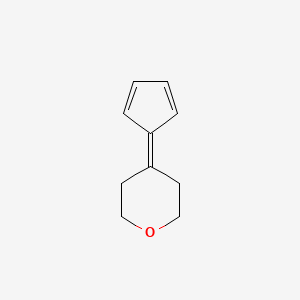
![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)
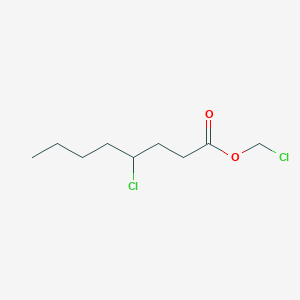
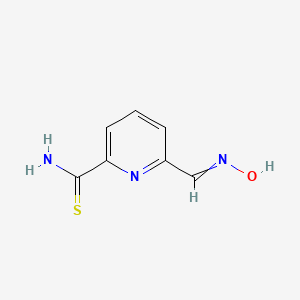
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
